molecular formula C10H14N4 B12823291 2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole

Cat. No.: B12823291
M. Wt: 190.25 g/mol
InChI Key: ZSNFQXLNSXJLCP-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of the hydrazinyl group in this compound adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydrazinylbenzimidazole with trimethyl orthoformate in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction of the compound can lead to the formation of hydrazones or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Azo and azoxy derivatives.

    Reduction: Hydrazones and amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes and result in the compound’s biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylbenzimidazole: Lacks the trimethyl substitution, leading to different reactivity and properties.

    1,5,6-Trimethylbenzimidazole: Lacks the hydrazinyl group, affecting its chemical behavior and applications.

    2-Aminobenzimidazole: Contains an amino group instead of a hydrazinyl group, resulting in distinct chemical and biological properties.

Uniqueness

2-Hydrazinyl-1,5,6-trimethyl-1H-benzo[d]imidazole is unique due to the presence of both the hydrazinyl group and the trimethyl substitution. This combination enhances its reactivity and potential for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H14N4

Molecular Weight

190.25 g/mol

IUPAC Name

(1,5,6-trimethylbenzimidazol-2-yl)hydrazine

InChI

InChI=1S/C10H14N4/c1-6-4-8-9(5-7(6)2)14(3)10(12-8)13-11/h4-5H,11H2,1-3H3,(H,12,13)

InChI Key

ZSNFQXLNSXJLCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)NN)C

Origin of Product

United States

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